molecular formula C17H21BrN2O2 B595245 tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate CAS No. 1260494-16-3

tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate

Cat. No. B595245
M. Wt: 365.271
InChI Key: VZRDMHIPKHTPBV-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the azepine family of compounds, which have been shown to have a range of interesting biological properties. In

Mechanism Of Action

The mechanism of action of tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate is not fully understood, but it is believed to act through a range of different mechanisms depending on the specific biological system being studied. It has been shown to inhibit the activity of various enzymes and transcription factors, and may also interact with various cellular receptors and ion channels. The precise mechanism of action is an area of active research, and further studies are needed to fully elucidate the molecular mechanisms underlying its biological activity.

Biochemical And Physiological Effects

Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific biological system being studied. It has been shown to induce apoptosis in cancer cells, and may also inhibit angiogenesis and metastasis. In addition, it has been shown to modulate the activity of various neurotransmitter systems, and may have potential as a treatment for neurological disorders such as depression and anxiety.

Advantages And Limitations For Lab Experiments

Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate has several advantages for use in lab experiments. It is a highly pure and well-characterized compound, with a well-established synthesis method. It has also been extensively studied for its biological activity, and has been shown to have potent effects in a range of different biological systems. However, there are also some limitations to its use. It can be difficult to work with due to its low solubility in water, and may require the use of organic solvents for some experiments. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate. One area of interest is the development of more potent and selective analogues of the compound, which may have improved therapeutic potential. Another area of research is the elucidation of the molecular mechanisms underlying its biological activity, which may provide insight into its potential use as a therapeutic agent. Finally, further studies are needed to fully explore its potential in the treatment of various diseases, including cancer and neurological disorders.

Synthesis Methods

The synthesis of tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate involves the reaction of 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tert-butyl ester, which is then converted to the final product by the addition of a bromine source such as N-bromosuccinimide. The synthesis has been optimized for high yield and purity, and the resulting compound has been extensively characterized using a range of analytical techniques.

Scientific Research Applications

Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate has been used in a range of scientific research applications, including studies of its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have potent activity against a range of cancer cell lines, and has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. In addition, it has been used as a tool compound for the study of various biological processes, including the regulation of gene expression and the modulation of cellular signaling pathways.

properties

IUPAC Name

tert-butyl 8-bromo-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-4-5-14-13(10-20)12-7-6-11(18)9-15(12)19-14/h6-7,9,19H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRDMHIPKHTPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate

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